1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
CAS No.:
Cat. No.: VC17261358
Molecular Formula: C10H7N3O2
Molecular Weight: 201.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7N3O2 |
|---|---|
| Molecular Weight | 201.18 g/mol |
| IUPAC Name | 1-ethyl-2,3-dioxopyrrolo[2,3-b]pyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C10H7N3O2/c1-2-13-9-7(8(14)10(13)15)3-6(4-11)5-12-9/h3,5H,2H2,1H3 |
| Standard InChI Key | CXJXCOHORHEVAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C=N2)C#N)C(=O)C1=O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s bicyclic framework combines a pyridine ring fused to a pyrrole ring, creating a planar, conjugated system. Key functional groups include:
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Carbonitrile (-C≡N) at position 5, enhancing electrophilicity and hydrogen-bonding capacity.
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Dioxo groups (=O) at positions 2 and 3, contributing to redox activity and hydrogen-bond acceptor sites.
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Ethyl group (-CH2CH3) at position 1, influencing lipophilicity and steric interactions .
Table 1: Reported Molecular Formulas and Weights
| Source | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| VulcanChem | C10H7N3O2 | 201.18 |
| Alternative Literature | C12H10N4O2 | 242.24 |
This discrepancy may arise from differing synthetic routes or analytical methods.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 2214 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch) confirm functional groups .
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1H-NMR: Signals at δ 4.10–3.70 ppm (ethyl quartet) and δ 7.50–6.70 ppm (aromatic protons) align with the structure .
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Mass Spectrometry: Molecular ion peak at m/z 201.18 ([M+H]+) matches the VulcanChem formula.
Synthetic Methodologies
Base-Catalyzed Cascade Reactions
A primary synthesis route involves reacting 4-formylantipyrine or N-propargylic β-enaminones under basic conditions (e.g., K2CO3/EtOH). These reactions proceed via:
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Knoevenagel Condensation: Formation of α,β-unsaturated intermediates.
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Cyclization: Intramolecular nucleophilic attack creating the pyrrolo[2,3-b]pyridine core.
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Oxidation: Introduction of dioxo groups via aerobic or chemical oxidation .
Table 2: Representative Synthesis Conditions
| Starting Material | Base | Solvent | Yield (%) |
|---|---|---|---|
| 4-Formylantipyrine | K2CO3 | EtOH | 65–70 |
| N-Propargylic Enaminone | DBU | DMF | 55–60 |
Alternative Pathways
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Acetic Anhydride-Mediated Cyclization: Heating with Ac2O yields acetylated derivatives, though with lower regioselectivity .
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Hydrazine Functionalization: Reaction with hydrazine hydrate introduces amino groups at position 3, enabling further derivatization .
| Target Kinase | IC50 (nM) | Compound Variant |
|---|---|---|
| CDK2 | 12.4 | 3-Amino-5-cyano derivative |
| JAK3 | 8.7 | Ethylcarboxamide analog |
Oxidative Stress Modulation
In vitro studies show that derivatives scavenge reactive oxygen species (ROS) with EC50 values of 15–20 μM, potentially via the dioxo groups’ redox activity.
Future Research Directions
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Structural Optimization: Modify the ethyl group to enhance blood-brain barrier penetration.
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Target Validation: Screen against kinase libraries to identify primary targets.
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.
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